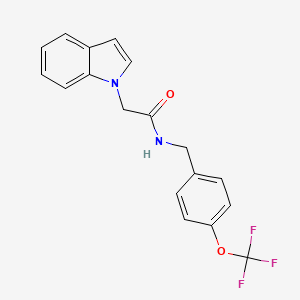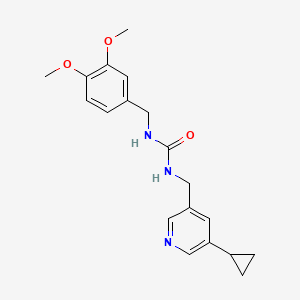
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Optical Applications
The study of molecular structures, vibrational spectra, and electronic properties of related compounds has indicated their potential in non-linear optical applications. For instance, theoretical investigations on a compound structurally similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have demonstrated significant first hyperpolarizability, making these compounds attractive for further studies in non-linear optics. The high first hyperpolarizability suggests that these materials could be used in the development of new optical devices, emphasizing the importance of understanding their molecular and electronic structures (E. Al-Abdullah et al., 2014).
Antiviral Research
Research into urea derivatives has also explored their potential as antiviral agents. For example, specific urea derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds in this class have shown good to moderate activities against HIV-1, indicating the potential of these molecules in the development of new antiviral drugs. The study provides a basis for conducting further investigations on the behavior of this class of compounds against drug-resistant mutants, highlighting the role of molecular design in enhancing antiviral efficacy (N. Sakakibara et al., 2015).
Self-assembly and Molecular Engineering
Urea derivatives have found applications in the field of self-assembly and molecular engineering. Complexation-induced unfolding of heterocyclic ureas has been studied, showing that simple foldamers can equilibrate with multiply hydrogen-bonded sheet-like structures. This property is significant for the self-assembly of complex molecular structures and the design of molecular devices, indicating the versatility of urea derivatives in materials science. The ability to form stable, sheet-like structures through hydrogen bonding is a valuable trait for constructing supramolecular architectures (Perry S. Corbin et al., 2001).
Corrosion Inhibition
Another application area is corrosion inhibition, where urea derivatives serve as effective corrosion inhibitors for metals in acidic environments. The inhibition effect of triazinyl urea derivatives has been evaluated against mild steel corrosion, showing significant inhibition efficiency. These findings underscore the potential of urea derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial settings (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-6-3-13(8-18(17)25-2)10-21-19(23)22-11-14-7-16(12-20-9-14)15-4-5-15/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBJWKVLFRKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
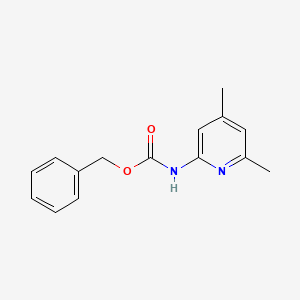
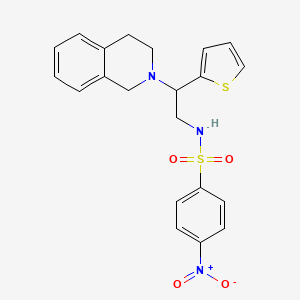
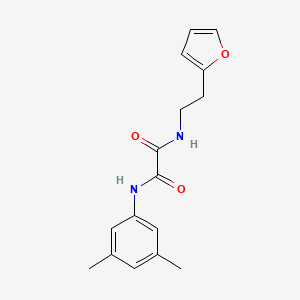
![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)
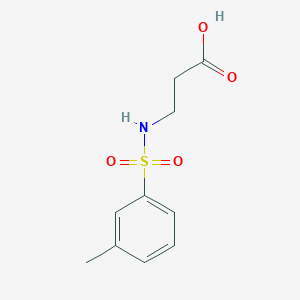
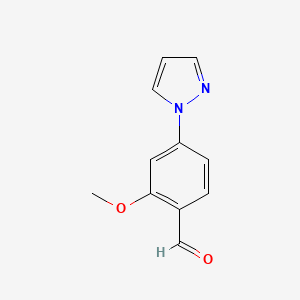

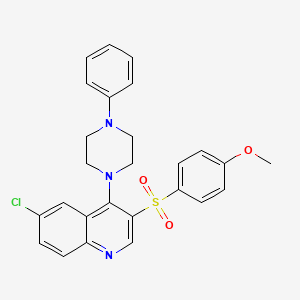
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
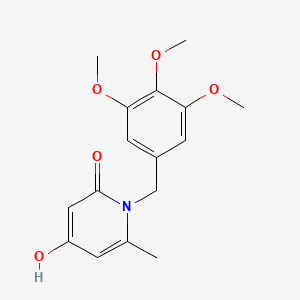
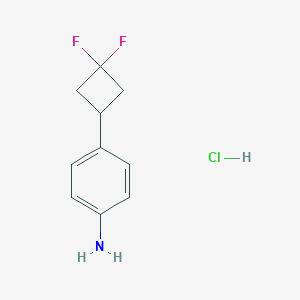
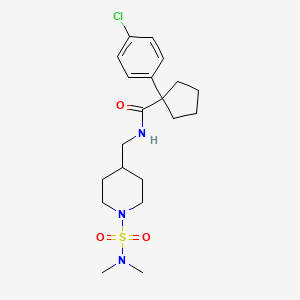
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)
